3-Bromo-5-(difluoromethyl)benzoic acid

Lipophilicity Membrane permeability Drug-likeness

3-Bromo-5-(difluoromethyl)benzoic acid is the optimal CNS-penetrant building block for med chem & agrochemical discovery. With TPSA 37.3 Ų and LogP 3.08, it provides superior BBB penetration potential. The meta-bromo handle enables efficient Suzuki, Buchwald-Hartwig, and Sonogashira diversification. The difluoromethyl group reduces LogP vs. CF₃ while preserving metabolic stability. Unlike regioisomers, its 3,5-substitution ensures reproducible cross-coupling reactivity. Procure ≥95% purity for reliable library synthesis and lead optimization. Inquire now for bulk pricing.

Molecular Formula C8H5BrF2O2
Molecular Weight 251.027
CAS No. 2169047-47-4
Cat. No. B2846349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(difluoromethyl)benzoic acid
CAS2169047-47-4
Molecular FormulaC8H5BrF2O2
Molecular Weight251.027
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)O)Br)C(F)F
InChIInChI=1S/C8H5BrF2O2/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,7H,(H,12,13)
InChIKeyWBOOCIGCKUHOOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(difluoromethyl)benzoic Acid (CAS 2169047-47-4): Physicochemical Profile and Synthetic Utility for Procurement Selection


3-Bromo-5-(difluoromethyl)benzoic acid is a disubstituted benzoic acid derivative bearing a bromine atom at the 3-position and a difluoromethyl group at the 5-position relative to the carboxylic acid. The molecular formula is C₈H₅BrF₂O₂ with a molecular weight of 251.02 g/mol . The compound is supplied as an off-white crystalline powder with commercial purity specifications typically ranging from 95% to 98% . Computational physicochemical parameters include a calculated LogP of 3.0849, a topological polar surface area (TPSA) of 37.3 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and two rotatable bonds . The compound is classified as harmful/irritant with GHS hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Why 3-Bromo-5-(difluoromethyl)benzoic Acid Cannot Be Replaced with Other Bromo-Difluoromethyl Benzoic Acid Positional Isomers


Although several bromo-difluoromethyl benzoic acid positional isomers share the identical molecular formula C₈H₅BrF₂O₂ and molecular weight of 251.02 g/mol, they are not interchangeable in synthetic applications due to quantifiable differences in physicochemical properties that directly impact reactivity and downstream molecular design. The specific 3,5-substitution pattern of 3-bromo-5-(difluoromethyl)benzoic acid confers a distinct LogP and TPSA profile relative to its 2,5-, 4,3-, and other regioisomeric counterparts . These property differences translate to divergent behavior in cross-coupling reactions (where the bromine position dictates accessibility for palladium-catalyzed transformations), altered pharmacokinetic profiles when incorporated into bioactive molecules (as LogP affects membrane permeability), and distinct hydrogen-bonding environments (as TPSA influences molecular recognition events) . Substituting one isomer for another without experimental validation introduces uncontrolled variables in reaction yield, product purity, and biological outcomes.

Quantitative Differentiation Evidence: 3-Bromo-5-(difluoromethyl)benzoic Acid versus Closest Analogs


Lipophilicity Comparison: LogP 3.0849 versus 2.7887 for the 2,5-Positional Isomer

3-Bromo-5-(difluoromethyl)benzoic acid exhibits a calculated LogP of 3.0849, which is 0.2962 log units higher than the LogP of 2.7887 reported for 2-bromo-5-(difluoromethyl)benzoic acid (CAS 1783329-70-3), a close positional isomer . This difference, while numerically modest, reflects the impact of bromine placement (3-position versus 2-position) on overall molecular lipophilicity. The 3-bromo substitution pattern produces a less polar, more lipophilic compound compared to the 2-bromo analog .

Lipophilicity Membrane permeability Drug-likeness QSAR

Lipophilicity Equivalence with 4-Bromo-3-(difluoromethyl)benzoic Acid Contrasted with Distinct Substituent Orientation

3-Bromo-5-(difluoromethyl)benzoic acid and 4-bromo-3-(difluoromethyl)benzoic acid (CAS 2167386-60-7) share identical computed LogP values of 3.0849 and identical TPSA values of 37.3 Ų . Despite this lipophilicity and polarity equivalence, the two compounds are regioisomers with the bromine atom positioned meta to the carboxylic acid in the target compound versus para in the comparator. This positional difference yields distinct steric environments around the bromine atom, which is critical for palladium-catalyzed cross-coupling reaction efficiency .

Regioisomerism Cross-coupling Palladium catalysis Steric accessibility

Polar Surface Area Profile: TPSA 37.3 Ų Enables BBB Penetration Consideration

3-Bromo-5-(difluoromethyl)benzoic acid possesses a calculated topological polar surface area (TPSA) of 37.3 Ų . This value falls well below the widely recognized threshold of 60-70 Ų commonly associated with favorable passive diffusion across the blood-brain barrier (BBB) [1]. The combination of low TPSA (37.3 Ų) and moderate lipophilicity (LogP 3.0849) positions this scaffold favorably for CNS drug discovery programs where BBB penetration is a prerequisite [1].

Blood-brain barrier CNS drug discovery TPSA Permeability

Bromine Substitution Pattern Differentiates Reactivity from Non-Brominated Difluoromethyl Benzoic Acids

Unlike non-halogenated difluoromethyl benzoic acids such as 3-(difluoromethyl)benzoic acid (CAS 87184-50-7), 3-bromo-5-(difluoromethyl)benzoic acid contains a bromine atom that serves as a synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira coupling, and others . Non-brominated analogs lack this reactive site and therefore cannot participate in these bond-forming transformations without prior functionalization . The bromine atom at the 3-position is positioned meta to both the carboxylic acid and the difluoromethyl group, providing a distinct electronic environment compared to ortho- or para-substituted bromo analogs .

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig C-C bond formation

Commercial Purity Specifications: 98% Grade Available versus 95% Standard Grade

3-Bromo-5-(difluoromethyl)benzoic acid is commercially available in two distinct purity grades: a standard 95% grade and a higher-purity 98% grade . The 98% grade is offered with supporting batch-specific quality control documentation including NMR, HPLC, and GC analytical data, providing end-users with verified purity assurance . Multiple vendors including Apollo Scientific, Alfa Chemistry, and Bidepharm supply the 95% grade, while Leyan and Chemscene offer the 98% grade .

Purity Quality control Procurement NMR HPLC

Physicochemical Profile Relative to Trifluoromethyl Analog: Difluoromethyl versus Trifluoromethyl Bioisosteric Differentiation

The difluoromethyl (-CHF₂) group in 3-bromo-5-(difluoromethyl)benzoic acid (LogP = 3.0849) serves as a bioisosteric replacement for the trifluoromethyl (-CF₃) group found in analogs such as 3-bromo-5-(trifluoromethyl)benzoic acid (CAS 328-67-6). While the trifluoromethyl analog is expected to exhibit higher lipophilicity (typical Hansch π value for CF₃ ≈ 0.88 versus CHF₂ ≈ 0.58-0.68), the difluoromethyl group retains the hydrogen atom capable of participating in weak hydrogen bonding interactions (C-H⋯X), a feature absent in trifluoromethyl substituents [1]. The LogP difference, while not directly quantified here due to limited data availability for the exact comparator, is a class-level inference based on established substituent constants [1].

Bioisostere Metabolic stability Lipophilicity Hydrogen bonding

Optimal Application Scenarios for 3-Bromo-5-(difluoromethyl)benzoic Acid Based on Differentiated Properties


Medicinal Chemistry: CNS-Targeted Library Synthesis Leveraging Low TPSA (37.3 Ų) and Moderate Lipophilicity

This compound is strategically suitable for medicinal chemistry programs targeting central nervous system (CNS) indications. With a TPSA of 37.3 Ų—substantially below the 60-70 Ų threshold associated with favorable blood-brain barrier penetration—and a moderate LogP of 3.0849, this scaffold provides an optimal starting point for synthesizing CNS-penetrant compound libraries . The bromine atom at the 3-position enables Suzuki-Miyaura and Buchwald-Hartwig diversification, allowing rapid exploration of chemical space while maintaining the physicochemical profile conducive to brain exposure. This contrasts with alternative building blocks bearing higher TPSA values or lacking the bromine cross-coupling handle, which would require additional synthetic steps or compromise BBB penetration probability.

Synthetic Chemistry: Palladium-Catalyzed Cross-Coupling Diversification Using the Meta-Bromo Handle

The 3-bromo substituent positioned meta to the carboxylic acid provides a well-defined reactive site for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Negishi couplings . This meta-substitution pattern offers distinct steric accessibility compared to ortho-bromo analogs, which may suffer from steric hindrance, and para-bromo analogs such as 4-bromo-3-(difluoromethyl)benzoic acid, which differ in electronic conjugation with the carboxylic acid. The compound is therefore optimal for synthetic routes requiring a coupling handle that is electronically and sterically distinct from the carboxylic acid functional group, enabling orthogonal protection/deprotection strategies and sequential functionalization of the aromatic core .

Bioisostere-Driven Lead Optimization: Difluoromethyl as a Trifluoromethyl Replacement with Reduced Lipophilicity

In lead optimization programs where high lipophilicity (LogP >4) is driving undesirable off-target pharmacology or poor solubility, the difluoromethyl group in this compound offers a strategic replacement for trifluoromethyl-containing intermediates. The CHF₂ group reduces LogP contribution relative to CF₃ (Hansch π difference of ~0.2-0.3) while preserving the metabolic stability benefits of fluorine substitution . Additionally, the C-H hydrogen of the CHF₂ group can participate in weak hydrogen-bonding interactions with biological targets, providing an additional vector for target engagement that is absent in CF₃-containing scaffolds. This compound is therefore ideally suited for scaffold-hopping campaigns aimed at reducing lipophilicity without sacrificing metabolic stability or synthetic tractability .

Agrochemical Intermediate: Fungicidal and Herbicidal Scaffold Development

Derivatives of difluoromethyl-substituted benzoic acids have been investigated in fungicidal compositions, with patent literature describing compounds where difluoromethyl or trifluoromethyl groups combined with halogen (chloro, fluoro, or bromo) substituents demonstrate activity against phytopathogens . The 3-bromo-5-(difluoromethyl)benzoic acid scaffold incorporates both key structural motifs (bromine and difluoromethyl) identified in these fungicidal compositions, positioning it as a potentially valuable intermediate for agrochemical discovery. The bromine atom enables subsequent coupling to introduce diversity elements while retaining the difluoromethyl pharmacophore. For procurement in agrochemical research, this compound offers a pre-functionalized core that aligns with established structure-activity patterns in the field .

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